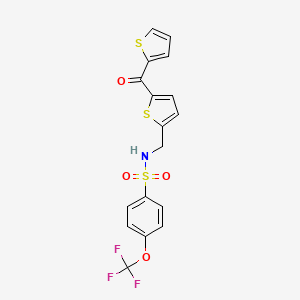

N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

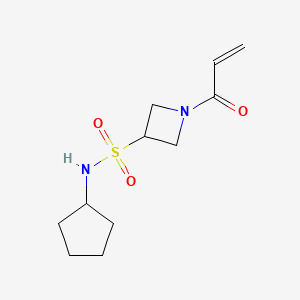

“2-[5-(Thiophene-2-carbonyl)thiophen-2-yl]acetic acid” is a chemical compound with the CAS number 55015-47-9 . It has a molecular weight of 252.31 and a molecular formula of C11H8O3S2 .

Molecular Structure Analysis

The molecular structure of this compound includes two thiophene rings, a carbonyl group, and an acetic acid group . Further analysis such as NMR, HPLC, LC-MS, UPLC might provide more detailed information .Physical and Chemical Properties Analysis

This compound has a molecular weight of 252.31 . More detailed physical and chemical properties such as boiling point, melting point, etc., are not available in the current resources .Applications De Recherche Scientifique

Synthesis and Characterization in Drug Development

The compound has been utilized in the synthesis of novel derivatives with potential for various pharmacological activities. For instance, Ş. Küçükgüzel et al. (2013) synthesized a series of novel derivatives that were evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds were found to exhibit significant biological activities, highlighting the potential of N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-4-(trifluoromethoxy)benzenesulfonamide as a versatile scaffold in drug development (Ş. Küçükgüzel et al., 2013).

Catalytic Applications in Organic Synthesis

This compound has been used in oxidative cross-coupling reactions, as demonstrated by M. Miura et al. (1998). Their research showed that N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters to produce various derivatives, indicating the compound's utility in complex organic syntheses (M. Miura et al., 1998).

Biochemical Evaluation in Enzyme Inhibition

The compound has been synthesized and evaluated for its role as an inhibitor of various enzymes. For example, S. Röver et al. (1997) investigated N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase, revealing its potential in exploring biochemical pathways and developing enzyme inhibitors (S. Röver et al., 1997).

Therapeutic Applications in Ophthalmology

Research by A. Casini et al. (2002) demonstrated the compound's relevance in ophthalmology. They synthesized derivatives incorporating a 4-sulfamoylphenylmethylthiourea scaffold that showed strong affinity towards carbonic anhydrase isozymes, indicating potential in developing treatments for conditions like glaucoma (A. Casini et al., 2002).

Applications in Cancer Therapy

H. Gul et al. (2016) synthesized derivatives of the compound and tested them for cytotoxicity and potential as carbonic anhydrase inhibitors. Some derivatives showed promising cytotoxic activities, suggesting their potential use in anti-tumor therapy (H. Gul et al., 2016).

Propriétés

IUPAC Name |

N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12F3NO4S3/c18-17(19,20)25-11-3-6-13(7-4-11)28(23,24)21-10-12-5-8-15(27-12)16(22)14-2-1-9-26-14/h1-9,21H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZZTUPTXZWLOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12F3NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (E)-4-[benzyl-[(3-hydroxyoxolan-3-yl)methyl]amino]-4-oxobut-2-enoate](/img/structure/B2928693.png)

![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide](/img/structure/B2928694.png)

![3-[(4-Methoxybutyl)(methyl)amino]propanoic acid hydrochloride](/img/structure/B2928695.png)

![N-(1-cyanoethyl)-1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2928696.png)

![4-({[(tert-butoxy)carbonyl]amino}methyl)-3-oxaspiro[bicyclo[2.1.1]hexane-2,1'-cyclobutane]-1-carboxylic acid](/img/structure/B2928697.png)

![2-(3-(Benzylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2928701.png)

![9-ethoxy-4-(ethylsulfanyl)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2928704.png)

![N-[4-[(E)-3-(4-chlorophenyl)-3-oxoprop-1-enyl]phenyl]acetamide](/img/structure/B2928705.png)